molecular formula C15H19N3O B1468211 3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1353497-46-7

3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B1468211
CAS No.: 1353497-46-7
M. Wt: 257.33 g/mol
InChI Key: IZLTVQVNEORSPV-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrazines and their derivatives are found in a variety of natural and synthetic materials. They are often used in the food and fragrance industries due to their diverse range of aromas .


Synthesis Analysis

Pyrazines can be synthesized through several methods. One common method involves the condensation of α-dicarbonyl compounds with ammonia . Another approach involves the reaction of α-hydroxy carbonyl compounds or polyhydroxy .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Chemical Reactions Analysis

Pyrazines can undergo a variety of chemical reactions. For example, they can be oxidized to form pyrazine-carboxylic acids . They can also react with various reagents to form a wide range of derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of 2-methoxy-3-methylpyrazine is 124.1405 .

Mechanism of Action

While the specific mechanism of action for “3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine” is not known, pyrazines and their derivatives often exhibit biological activities relevant to the treatment of disease .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and use. Some pyrazine derivatives are recognized as hazards for skin and eye contact, and respiratory exposure .

Future Directions

The study of pyrazine derivatives continues to be an active area of research, with potential applications in medicine, food, and other industries . Further studies are needed to fully understand the properties and potential uses of “3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine”.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-10-7-14-17-15(12-5-3-2-4-6-12)13-11-16-8-9-18(13)14/h2-6,16H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLTVQVNEORSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=C2N1CCNC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 2
3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 4
3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 6
3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

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